molecular formula C22H27N3O4 B5619883 N-(3-methoxybenzyl)-3-{1-[(6-oxo-1,6-dihydropyridin-2-yl)carbonyl]piperidin-3-yl}propanamide

N-(3-methoxybenzyl)-3-{1-[(6-oxo-1,6-dihydropyridin-2-yl)carbonyl]piperidin-3-yl}propanamide

Cat. No. B5619883
M. Wt: 397.5 g/mol
InChI Key: BFLYGUFTIYTJJJ-UHFFFAOYSA-N
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Description

This compound is a part of a class of chemicals that have been studied for various biological activities. Its specific structure and properties lend it potential in various scientific applications.

Synthesis Analysis

The synthesis process of related compounds involves complex chemical reactions. For instance, compounds with similar structures have been synthesized using specific reactions like condensation and amination, indicating the intricate methods required for such chemicals (Zala, Dave, & Undavia, 2015).

Molecular Structure Analysis

Structural analysis of similar compounds reveals details like crystal system, space group, bond angles, and dimensions. For example, certain compounds crystallize in specific space groups with defined molecular dimensions and angles (Bai et al., 2012).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, such as oxidative removal and quaternization. These reactions highlight the compound's reactivity and potential for modification (Yamaura et al., 1985).

Physical Properties Analysis

The physical properties of these compounds can be characterized through techniques like X-ray crystallography, NMR spectroscopy, and IR. These methods provide insights into the compound's physical structure and behavior (Jimeno et al., 2003).

Chemical Properties Analysis

Chemical properties include aspects like binding affinities, receptor interactions, and pharmacological activities. Research on similar compounds shows varied affinities and selectivities for different biological receptors, indicating their diverse chemical nature (Perrone et al., 2000).

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-3-[1-(6-oxo-1H-pyridine-2-carbonyl)piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-29-18-7-2-5-17(13-18)14-23-20(26)11-10-16-6-4-12-25(15-16)22(28)19-8-3-9-21(27)24-19/h2-3,5,7-9,13,16H,4,6,10-12,14-15H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLYGUFTIYTJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CCC2CCCN(C2)C(=O)C3=CC=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxybenzyl)-3-{1-[(6-oxo-1,6-dihydropyridin-2-yl)carbonyl]piperidin-3-yl}propanamide

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